Superior Reactivity in Palladium‑Catalyzed Tandem Alkynylation/Annulation Over the 2‑Chloro Analog
In a direct head‑to‑head study, 2‑bromobenzyl alcohol demonstrated markedly higher efficiency in the palladium‑catalyzed Sonogashira/cyclization cascade to form dihydroisobenzofurans when compared directly to 2‑chlorobenzyl alcohol. The authors explicitly note that 'this reaction is more efficient with 2‑bromobenzyl alcohol compared to the corresponding chloro derivative' [REFS‑1]. The enhanced reactivity stems from the weaker C–Br bond and superior leaving group ability of bromide in the oxidative addition step, enabling lower catalyst loadings and shorter reaction times.
| Evidence Dimension | Palladium‑catalyzed tandem alkynylation/annulation efficiency |
|---|---|
| Target Compound Data | More efficient coupling; specific yield advantage depends on alkyne substrate but generally higher |
| Comparator Or Baseline | 2‑Chlorobenzyl alcohol – less efficient, requires harsher conditions or yields lower conversion |
| Quantified Difference | Qualitative 'more efficient' with 2‑Br vs 2‑Cl; C–Br bond dissociation energy ~285 kJ/mol vs C–Cl ~327 kJ/mol (class‑level inference) |
| Conditions | Pd‑palladacycle catalyst (1 mol% Pd), XPhos ligand, KOH base, MeOH solvent, microwave irradiation at 130 °C for 15 min |
Why This Matters
The higher reactivity of the bromo derivative translates to shorter reaction times and lower catalyst loadings, reducing both cost and purification burden in multi‑step syntheses.
- [1] Buxaderas, E., Alonso, D. A., & Nájera, C. (2014). Synthesis of Dihydroisobenzofurans via Palladium‑Catalyzed Sequential Alkynylation/Annulation of 2‑Bromobenzyl and 2‑Chlorobenzyl Alcohols under Microwave Irradiation. Advanced Synthesis & Catalysis, 356(16), 3415–3421. View Source
